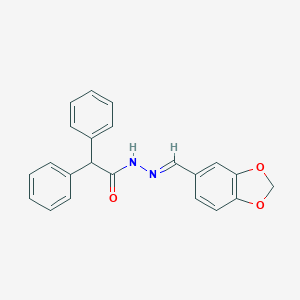
N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, there are related compounds synthesized through various methods. For instance, “N-(4-acetylphenyl)-N’-butylthiourea” is synthesized by Sigma-Aldrich . Another compound, “N-(4-acetylphenyl)-N’-butylthiourea”, is synthesized under base conditions . A Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide” has also been reported .
Applications De Recherche Scientifique
Oxidation Catalysts
Research has highlighted the use of derivatives of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide in the design and synthesis of oxidation catalysts. Specifically, sulfonamide-substituted iron phthalocyanine derivatives exhibit remarkable stability under oxidative conditions and have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).
Crystal Structure Elucidation
The compound has been used in studies focusing on crystal structure elucidation to better understand molecular interactions and stability. For instance, a one-pot synthesis approach led to the creation of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, with its crystal structure determined by X-ray analysis, revealing V-shaped molecular geometry and specific hydrogen bonding patterns (Kobkeatthawin et al., 2017).
Catalytic Oxidation
N-tert-Butylbenzenesulfenamide, a related compound, has demonstrated efficacy in catalyzing the oxidation of alcohols to the corresponding carbonyl compounds, using N-chlorosuccinimide under mild conditions. This process has been noted for its functional group tolerance and efficiency, especially in the oxidation of sensitive aldehydes (Matsuo et al., 2003).
Anticholinesterase and Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their anticholinesterase and antioxidant activities. These studies are important for the development of therapeutic agents for diseases like Alzheimer's. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets (Mphahlele et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various sulfonamide derivatives, including those related to this compound, have been explored to assess their structural, thermal, and potentially antimicrobial properties. These studies contribute to a deeper understanding of the chemical and physical properties of sulfonamide compounds and their practical applications (Lahtinen et al., 2014).
Orientations Futures
While specific future directions for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, research into related compounds and methods continues. For instance, the use of water for Michael addition of aromatic alcohols to maleimide has been reported, offering a greener approach to synthesis .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNMGRGZXHCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332911 |
Source


|
| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690643-29-9 |
Source


|
| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
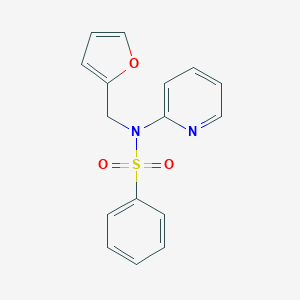
![N-[2-(4-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B386282.png)
![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)
![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)
![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)
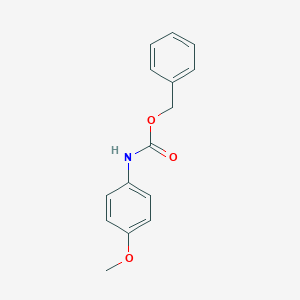
![2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B386291.png)
![Methyl 2-{[(8-quinolinylsulfanyl)acetyl]amino}benzoate](/img/structure/B386293.png)
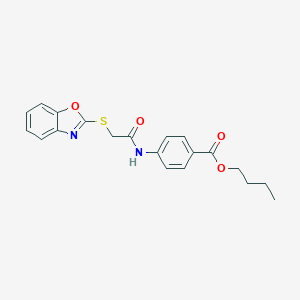
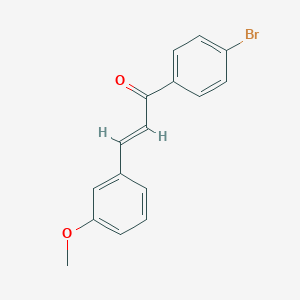
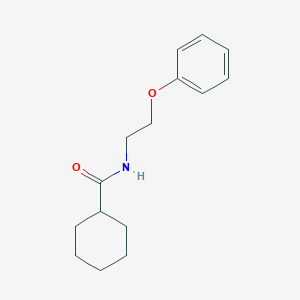

![2-[(4-fluorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B386301.png)
